molecular formula C4H6O B102461 2,3-Butadien-1-ol CAS No. 18913-31-0

2,3-Butadien-1-ol

Cat. No.: B102461
CAS No.: 18913-31-0
M. Wt: 70.09 g/mol
InChI Key: JXKCVRNKAPHWJG-UHFFFAOYSA-N
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Description

It is a liquid at room temperature and has a molecular weight of 70.09 g/mol . This compound is characterized by the presence of both an alcohol group and a conjugated diene system, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,3-Butadien-1-ol involves the reaction of propargyl alcohol with paraformaldehyde in the presence of copper(I) iodide and diisopropylamine in tetrahydrofuran (THF) . The reaction mixture is heated to reflux for 24 hours, followed by workup involving acidification and extraction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.

Scientific Research Applications

2,3-Butadien-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Butadien-1-ol involves its reactivity due to the presence of both an alcohol group and a conjugated diene system. The alcohol group can participate in hydrogen bonding and nucleophilic substitution reactions, while the diene system can undergo cycloaddition reactions . These properties make it a versatile compound in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Butadien-1-ol is unique due to the presence of both an alcohol group and a conjugated diene system, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and other scientific research applications .

Properties

InChI

InChI=1S/C4H6O/c1-2-3-4-5/h3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKCVRNKAPHWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18913-31-0
Record name 2,3-Butadien-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18913-31-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2,3-Butadien-1-ol?

A1: this compound is characterized by its allene moiety (C=C=C) and a primary alcohol group (-OH). This structure makes it a versatile building block for synthesizing more complex molecules.

Q2: How can this compound be synthesized?

A2: A recent study highlights a copper-catalyzed synthesis of functionalized terminal allenes, including this compound, from 1-alkynes using CuI, paraformaldehyde, and diisopropylamine. [] This method offers a scalable and efficient route to access gram-scale quantities of the compound.

Q3: What is the significance of the allene functionality in this compound for organic synthesis?

A3: The allene group provides a unique reactive site for various chemical transformations. For instance, this compound can undergo cyclization reactions with electrophiles like aryl iodides in the presence of palladium catalysts, leading to the formation of heterocyclic compounds like oxazolidines. [] These reactions highlight the potential of this compound as a valuable synthon in constructing diverse molecular scaffolds.

Q4: How does the presence of the hydroxyl group in this compound influence its reactivity?

A4: The hydroxyl group can participate in reactions and influence the stereochemical outcome of transformations involving the allene moiety. Research on the reduction of various unsaturated compounds, including this compound, using different catalysts like Lindlar Pd, Pd–BaSO4, and Pt–C, revealed interesting selectivity patterns. [] This suggests that the hydroxyl group might play a role in directing the interaction of the molecule with catalyst surfaces.

Q5: Are there any studies on the conformational preferences of this compound?

A5: Yes, both microwave spectroscopy and ab initio SCF MO calculations have been employed to understand the conformational landscape of this compound. [, ] These studies provide insights into the preferred spatial arrangements of the molecule and the influence of intramolecular hydrogen bonding involving the hydroxyl group.

Q6: Has this compound been used in the synthesis of any specific classes of compounds?

A6: A notable example is the cobalt-catalyzed reaction of this compound carbonates with cyclic C-aryl nitrones. [] This tandem process involves C–H activation followed by a dipolar cycloaddition, ultimately yielding complex spirocyclic isoindolines and pyrrolidines. The reaction showcases the ability of this compound derivatives to participate in complex multi-step transformations, leading to structurally diverse and potentially valuable compounds.

Q7: Are there any known silicon-containing derivatives of this compound?

A7: Yes, 4-(dimethylphenylsilyl)buta-2,3-dien-1-ol has been synthesized and investigated for its alkylation reactions. [, ] This derivative highlights the possibility of incorporating silicon-based functional groups into the this compound framework, potentially opening avenues for further chemical modifications and applications.

Q8: What analytical techniques are commonly used to characterize this compound and its derivatives?

A8: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to identify and characterize this compound and its derivatives. [] In particular, in situ 1H NMR spectroscopy, especially when coupled with parahydrogen (p-H2), allows for the real-time monitoring of hydrogenation reactions involving this compound derivatives and provides valuable information about the stereochemistry of the products formed. []

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